Iohexol
Descripción general
Descripción
Ioxol es un agente de contraste yodado no iónico, soluble en agua, ampliamente utilizado en imágenes médicas. Se conoce por su baja osmolalidad y baja toxicidad sistémica, lo que lo convierte en una opción preferida para diversos procedimientos radiográficos. El ioxol se utiliza comúnmente en tomografías computarizadas (TC), angiografías y mielografías para mejorar la visibilidad de las estructuras internas del cuerpo .
Aplicaciones Científicas De Investigación
El ioxol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como agente de contraste en diversas técnicas analíticas para mejorar la visibilidad de las estructuras químicas.
Biología: Se emplea en estudios de imágenes y seguimiento celular para visualizar procesos celulares.
Medicina: Se utiliza ampliamente en procedimientos de imágenes diagnósticas como tomografías computarizadas, angiografías y mielografías para mejorar la claridad de las imágenes.
Industria: Se utiliza en el desarrollo de nuevas tecnologías de imágenes y agentes de contraste
Mecanismo De Acción
El ioxol funciona bloqueando los rayos X cuando estos atraviesan el cuerpo, lo que permite visualizar estructuras que contienen yodo en contraste con las que no lo contienen. El grado de opacidad producido es directamente proporcional a la concentración y al volumen del agente de contraste yodado en la trayectoria de los rayos X. Después de la administración, el ioxol se difunde en el líquido cefalorraquídeo (LCR) o en la sangre, mejorando la visibilidad de los espacios subaracnoideos de la cabeza, el canal espinal y otras estructuras corporales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ioxol implica múltiples pasos, comenzando con la yodación de derivados del ácido isoftálico. Los pasos clave incluyen:
Yodación: Se prepara 5-amino-2,4,6-triyodoisoftalato de dicloruro mediante la yodación del ácido isoftálico.
Amidación: Luego, el compuesto yodado se hace reaccionar con N,N-dimetilacetóxido y cloruro de acetilo para formar un intermedio.
Hidroxilación: El intermedio se hace reaccionar adicionalmente con 3-amino-1,2-propanodiol en presencia de una base para formar el producto final, ioxol
Métodos de producción industrial
La producción industrial de ioxol sigue rutas sintéticas similares, pero se optimiza para obtener mayores rendimientos y pureza. El proceso implica:
Combinar reactivos: Se combinan 5-amino-2,4,6-triyodoisoftalato de dicloruro, cloruro de acetilo y N,N-dimetilacetóxido para formar una mezcla de reacción.
Mantenimiento de las condiciones de reacción: La mezcla de reacción se mantiene bajo condiciones controladas para asegurar una reacción completa.
Aislamiento y purificación: El producto final, ioxol, se aísla por precipitación y se purifica utilizando resinas de intercambio iónico para eliminar impurezas
Análisis De Reacciones Químicas
Tipos de reacciones
El ioxol principalmente se somete a reacciones de sustitución debido a la presencia de átomos de yodo. También puede sufrir reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes
Reacciones de sustitución: El ioxol puede reaccionar con nucleófilos, lo que lleva a la sustitución de átomos de yodo.
Reacciones de oxidación: Los agentes oxidantes fuertes pueden oxidar el ioxol, lo que lleva a la formación de productos desyodados.
Reacciones de reducción: Los agentes reductores pueden reducir el ioxol, afectando los átomos de yodo y alterando su estructura
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen derivados desyodados y otros subproductos polares, dependiendo de las condiciones de reacción .
Comparación Con Compuestos Similares
El ioxol se compara con otros agentes de contraste yodados no iónicos como ioversolo e iodixanol. Estos compuestos comparten propiedades similares, pero difieren en su osmolalidad, toxicidad y aplicaciones específicas:
Ioversolo: Similar al ioxol, pero tiene una estructura química ligeramente diferente, lo que lleva a variaciones en su uso y efectos secundarios.
El ioxol destaca por su baja osmolalidad y su baja toxicidad sistémica, lo que lo convierte en una opción preferida para una amplia gama de procedimientos de imágenes .
Propiedades
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023157 | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66108-95-0 | |
Record name | Iohexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iohexol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOHEXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-180 °C, 174 - 180 °C | |
Record name | Iohexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iohexol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.
A: this compound primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []
A: this compound is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []
A: Studies using simultaneous administration of this compound and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that this compound does not significantly alter GFR. []
A: Yes, this compound clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]
ANone: this compound clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:
- Accuracy: this compound clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
- Safety: this compound exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
- Convenience: Plasma clearance protocols using this compound eliminate the need for urine collection, enhancing patient comfort. [, ]
- Cost-effectiveness: this compound is readily available and relatively inexpensive compared to some other GFR markers. [, ]
A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using this compound, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []
A: Yes, this compound clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]
A: In a study comparing this compound to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While this compound was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []
A: this compound is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]
A: While generally safe, this compound can cause adverse effects in some individuals, although they are typically mild and transient. [, ]
A: Yes, caution is advised when administering this compound to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []
A: While this compound is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:
- Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
- Total Volume: Administering larger total volumes of this compound has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
- Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []
A: While this compound vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.
A: Although this compound exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []
ANone: this compound is widely used as a contrast agent in various radiological procedures, including:
- Computed Tomography (CT): this compound enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
- Excretory Urography: this compound helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
- Angiography: this compound is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
- Myelography: this compound is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []
A: Yes, this compound has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using this compound in this setting include:
- Rapid Transit Time: this compound moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
- Good Opacification: When administered undiluted or diluted 1:1 with water, this compound provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []
A: A study comparing low-concentration Iodixanol 270 to this compound 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to this compound 350 in this patient population.
ANone: Various analytical methods have been employed for quantifying this compound concentrations, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring this compound levels in plasma and serum. [, , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for this compound quantification. [, ]
- X-ray fluorescence analysis: This technique has been utilized to measure this compound concentrations in both plasma and urine samples. []
A: HPLC methods for this compound analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]
A: In a study comparing the two methods, the this compound test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the this compound test might be a more sensitive marker for assessing disease activity in this population.
A: Research has demonstrated the successful use of this compound as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.
A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading this compound in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.